molecular formula C10H12FNO B15090577 3-(3-Fluoro-5-methylphenoxy)azetidine

3-(3-Fluoro-5-methylphenoxy)azetidine

Cat. No.: B15090577
M. Wt: 181.21 g/mol
InChI Key: VXQPYNKJRLXRKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(3-Fluoro-5-methylphenoxy)azetidine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate provides bis-functionalized azetidines .

Industrial Production Methods

Industrial production methods for azetidines often involve large-scale synthesis using efficient and scalable processes. For example, the Suzuki-Miyaura cross-coupling reaction is widely applied for the preparation of azetidines due to its mild and functional group-tolerant reaction conditions . This method utilizes organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylphenoxy)azetidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Biological Activity

3-(3-Fluoro-5-methylphenoxy)azetidine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C_{11}H_{12}FNO, with a molecular weight of approximately 195.23 g/mol. The structure features a four-membered azetidine ring and a phenoxy group substituted with a fluorine atom and a methyl group. This unique configuration allows the compound to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The fluoro-substituted phenoxy group may enhance the compound's ability to interact with bacterial enzymes or receptors, which can inhibit microbial growth. Similar compounds have demonstrated antibacterial properties, suggesting that this compound could be explored further for pharmaceutical applications in treating infections.

Anticancer Activity

In addition to its antimicrobial effects, this compound shows promise as an anticancer agent. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds with similar structures have been found to exhibit significant anticancer activity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29) . The mechanisms underlying these effects are believed to involve the inhibition of specific metabolic pathways critical for cancer cell survival.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors involved in key metabolic processes. Research suggests that it may inhibit enzymes that play crucial roles in cell proliferation and survival, thereby offering potential therapeutic benefits against various diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(4-Fluoro-3-methylphenoxy)azetidineSimilar azetidine core with different fluorine positioningPotentially different biological activity due to substitution pattern
4-(3-Fluoro-4-methylphenoxy)azetidineVariation in the phenoxy substituentMay exhibit distinct pharmacological profiles
2-(3-Fluoro-5-methylphenyl)azetidineDifferent aromatic ring structurePotential for varied reactivity and biological effects

This comparative analysis highlights how variations in substitution patterns can influence both chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities of azetidine derivatives, including those containing the azetidinone motif. For instance, a study reported that azetidinone derivatives exhibited significant antiviral properties against various viruses, including coronaviruses . Additionally, research has indicated that certain azetidinone compounds can induce apoptosis in human solid tumor cell lines, reinforcing their potential as anticancer agents .

Example Study: Antiviral Activity

One notable study assessed the antiviral activity of azetidinone derivatives against human coronavirus (229E). The results showed that certain stereoisomers exhibited moderate inhibitory activity (EC50 = 45 µM), indicating their potential as antiviral agents .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-(3-fluoro-5-methylphenoxy)azetidine

InChI

InChI=1S/C10H12FNO/c1-7-2-8(11)4-9(3-7)13-10-5-12-6-10/h2-4,10,12H,5-6H2,1H3

InChI Key

VXQPYNKJRLXRKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)OC2CNC2

Origin of Product

United States

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